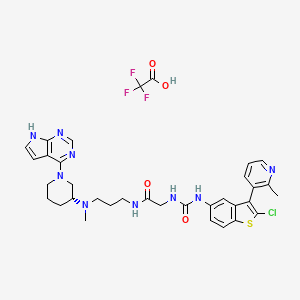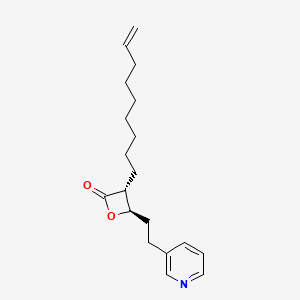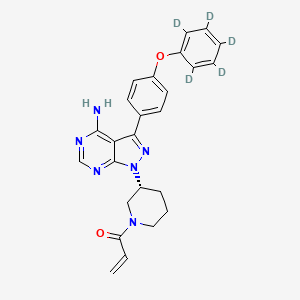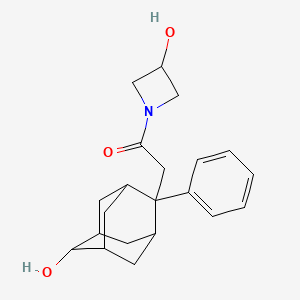
Dot1L-IN-1 (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dot1L-IN-1 (TFA) is a highly potent and selective inhibitor of the enzyme disruptor of telomeric silencing 1-like (DOT1L). This compound is characterized by a dissociation constant (K_i) of 2 picomolar and an inhibitory concentration (IC_50) of less than 0.1 nanomolar. It effectively inhibits the dimethylation of histone H3 at lysine 79 (H3K79) and suppresses the activity of the HoxA9 promoter in HeLa and Molm-13 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dot1L-IN-1 (TFA) involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The general methods used include:
Reagents and Solvents: All reagents and solvents are of commercial quality and used without further purification.
Column Chromatography: Normal phase column chromatography purifications are carried out using prepacked Silica Redi SepRf® cartridges.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are recorded on Bruker 400 MHz or 600 MHz spectrometers.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analyses are performed with a Waters Acquity UPLC BSM, coupled to a Waters Acquity SQD mass spectrometer.
Industrial Production Methods
Industrial production methods for Dot1L-IN-1 (TFA) are not extensively documented in the public domain. the synthesis typically involves large-scale reactions and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dot1L-IN-1 (TFA) undergoes various chemical reactions, including:
Inhibition of H3K79 Dimethylation: This reaction involves the inhibition of the methylation of histone H3 at lysine 79.
Suppression of HoxA9 Promoter Activity: This reaction involves the suppression of the activity of the HoxA9 promoter in specific cell lines
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Dimethyl Sulfoxide (DMSO): Used as a solvent with a solubility of 50 mg/mL.
Ultrasonic Assistance: Used to enhance the solubility of the compound in DMSO.
Major Products Formed
The major products formed from these reactions include the inhibition of H3K79 dimethylation and the suppression of HoxA9 promoter activity, leading to the inhibition of cell proliferation in specific leukemia cell lines .
Scientific Research Applications
Dot1L-IN-1 (TFA) has several scientific research applications, including:
Cancer Research: It is used to study the role of DOT1L in leukemogenesis, particularly in mixed lineage leukemia (MLL)-rearranged leukemias.
Epigenetic Studies: It is used to investigate the epigenetic regulation of gene expression through the methylation of histone H3 at lysine 79.
Fibrosis Research: It has been implicated in the study of peritoneal fibrosis and the role of DOT1L in the expression and activation of protein tyrosine kinases.
Mechanism of Action
Dot1L-IN-1 (TFA) exerts its effects by inhibiting the enzyme DOT1L, which is responsible for the methylation of histone H3 at lysine 79. This inhibition disrupts the methylation process, leading to changes in gene expression and the suppression of leukemogenesis. The molecular targets and pathways involved include the HoxA9 promoter and the methylation of histone H3 .
Comparison with Similar Compounds
Dot1L-IN-1 (TFA) is unique in its high potency and selectivity as a DOT1L inhibitor. Similar compounds include:
EPZ-5676: Another DOT1L inhibitor that has entered clinical trials but has shown modest clinical activity.
Other DOT1L Inhibitors: Various other inhibitors have been identified, but most require further optimization.
Dot1L-IN-1 (TFA) stands out due to its extremely low K_i and IC_50 values, making it one of the most potent inhibitors available .
Properties
Molecular Formula |
C34H37ClF3N9O4S |
|---|---|
Molecular Weight |
760.2 g/mol |
IUPAC Name |
2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H36ClN9O2S.C2HF3O2/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31;3-2(4,5)1(6)7/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44);(H,6,7)/t22-;/m1./s1 |
InChI Key |
QQHCFTMTWPNCPT-VZYDHVRKSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B10819791.png)
![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride](/img/structure/B10819798.png)


![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)

![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819845.png)
![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)
![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)
![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)
![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
